molecular formula C13H8ClNO5 B14400474 [3-(4-Chlorophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone CAS No. 89974-97-0

[3-(4-Chlorophenyl)oxiran-2-yl](5-nitrofuran-2-yl)methanone

Cat. No.: B14400474
CAS No.: 89974-97-0
M. Wt: 293.66 g/mol
InChI Key: JWGDUVXWKVCGCP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxiran-2-ylmethanone is a chemical compound with the molecular formula C13H8ClNO5 and a molecular weight of 293.66 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an oxirane ring, and a nitrofuran moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-chlorobenzaldehyde with nitrofuran and an epoxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out at temperatures ranging from 0°C to 50°C, depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)oxiran-2-ylmethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)oxiran-2-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxiran-2-ylmethanone involves its interaction with cellular targets such as enzymes and receptors. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrofuran moiety can generate reactive oxygen species, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)oxiran-2-ylmethanone: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)oxiran-2-ylmethanone: Similar structure but with a methyl group instead of chlorine.

    3-(4-Fluorophenyl)oxiran-2-ylmethanone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(4-Chlorophenyl)oxiran-2-ylmethanone imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs .

Properties

CAS No.

89974-97-0

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

[3-(4-chlorophenyl)oxiran-2-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C13H8ClNO5/c14-8-3-1-7(2-4-8)12-13(20-12)11(16)9-5-6-10(19-9)15(17)18/h1-6,12-13H

InChI Key

JWGDUVXWKVCGCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(O2)C(=O)C3=CC=C(O3)[N+](=O)[O-])Cl

Origin of Product

United States

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